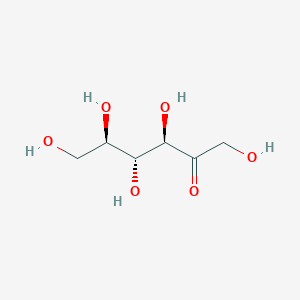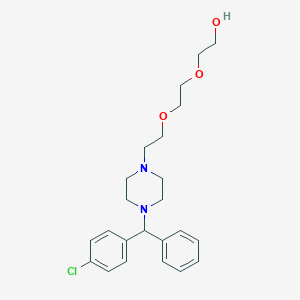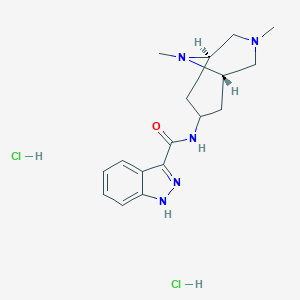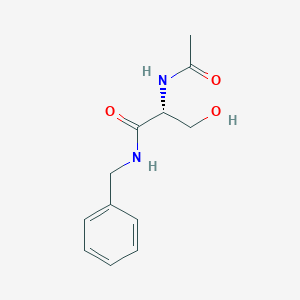
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
概要
説明
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one: is a hexose derivative, specifically a ketose, characterized by the presence of five hydroxyl groups and a ketone functional group. This compound is a stereoisomer, meaning it has the same molecular formula as other hexoses but differs in the spatial arrangement of its atoms. It is commonly found in various biological systems and plays a significant role in metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can be achieved through several methods:
Chemical Synthesis: One common method involves the oxidation of D-glucose using specific oxidizing agents under controlled conditions to yield the desired ketose.
Enzymatic Synthesis: Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce this compound.
Fermentation: Certain microorganisms can be employed to ferment glucose, leading to the production of this compound as a metabolic intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound under specific growth conditions.
化学反応の分析
Types of Reactions
Oxidation: (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can undergo oxidation reactions to form various carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or acylated derivatives.
科学的研究の応用
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various complex organic molecules.
Biology: Plays a role in metabolic studies and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential metabolites. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions, facilitating its role in various biochemical processes.
類似化合物との比較
Similar Compounds
D-glucose: A common hexose with a similar structure but differs in the position of the ketone group.
D-fructose: Another hexose with a ketone group but different stereochemistry.
D-mannose: A hexose with a similar hydroxyl group arrangement but different stereochemistry.
Uniqueness
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This distinct arrangement allows it to participate in unique metabolic pathways and reactions compared to its isomers.
特性
IUPAC Name |
1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859146 | |
| Record name | Hex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-79-6, 139686-85-4, 551-68-8 | |
| Record name | sorbose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Psicose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














